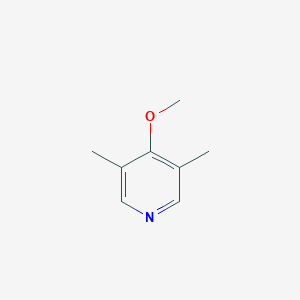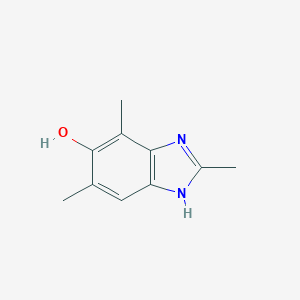
2,4,6-trimethyl-1H-benzimidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-1H-benzimidazol-5-ol is a chemical compound that belongs to the benzimidazole family. It is a heterocyclic organic compound that contains nitrogen and sulfur in its structure. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-1H-benzimidazol-5-ol is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor. Furthermore, 2,4,6-trimethyl-1H-benzimidazol-5-ol has been shown to affect ion channels such as the voltage-gated potassium channel.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,4,6-trimethyl-1H-benzimidazol-5-ol can have various biochemical and physiological effects. This compound has been shown to possess antioxidant and anti-inflammatory properties, which can help protect cells from oxidative stress and inflammation. In addition, 2,4,6-trimethyl-1H-benzimidazol-5-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to improve glucose uptake and insulin sensitivity, which can be beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-trimethyl-1H-benzimidazol-5-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another advantage is its versatility in synthesis, which allows for the production of various derivatives with potential biological activities.
One limitation of using 2,4,6-trimethyl-1H-benzimidazol-5-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which can hinder the development of targeted therapies.
Orientations Futures
There are several future directions for the research of 2,4,6-trimethyl-1H-benzimidazol-5-ol. One direction is the development of derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the elucidation of its mechanism of action can provide insights into the development of targeted therapies. Finally, the exploration of its potential as a diagnostic tool for the detection of certain diseases can be an exciting area of research.
Conclusion
In conclusion, 2,4,6-trimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. The synthesis of this compound can be achieved through various methods, and its mechanism of action is not fully understood. However, studies have shown that this compound can interact with various cellular targets and has various biochemical and physiological effects. The future directions for the research of 2,4,6-trimethyl-1H-benzimidazol-5-ol include the development of derivatives with improved solubility and bioavailability, investigation of its potential as a therapeutic agent, elucidation of its mechanism of action, and exploration of its potential as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 2,4,6-trimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common methods is the condensation reaction between 2,4,6-trimethylbenzaldehyde and o-phenylenediamine in the presence of sulfuric acid. Another method involves the oxidation of 2,4,6-trimethyl-1H-benzimidazole with potassium permanganate in the presence of sulfuric acid. The yield of the synthesis reaction is dependent on the reaction conditions and the purity of the reagents used.
Applications De Recherche Scientifique
2,4,6-trimethyl-1H-benzimidazol-5-ol has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its antioxidant and anti-inflammatory properties. In addition, 2,4,6-trimethyl-1H-benzimidazol-5-ol has been used in the synthesis of other compounds with potential biological activities.
Propriétés
Numéro CAS |
148832-45-5 |
|---|---|
Nom du produit |
2,4,6-trimethyl-1H-benzimidazol-5-ol |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H12N2O/c1-5-4-8-9(6(2)10(5)13)12-7(3)11-8/h4,13H,1-3H3,(H,11,12) |
Clé InChI |
YWRGTBMBSBRLRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=C(N2)C |
SMILES canonique |
CC1=CC2=C(C(=C1O)C)N=C(N2)C |
Synonymes |
1H-Benzimidazol-5-ol,2,4,6-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
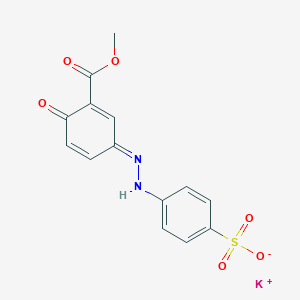
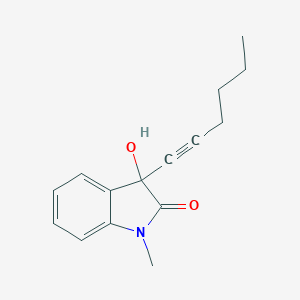
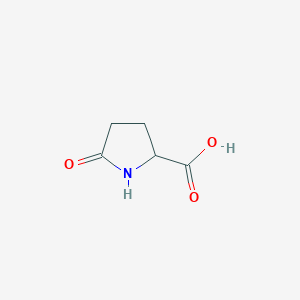
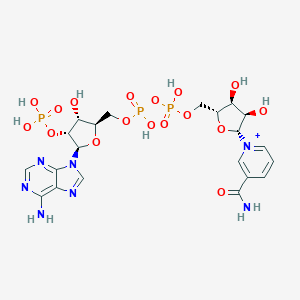


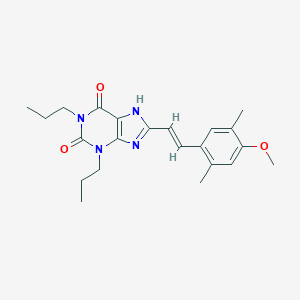

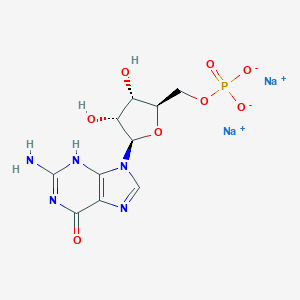
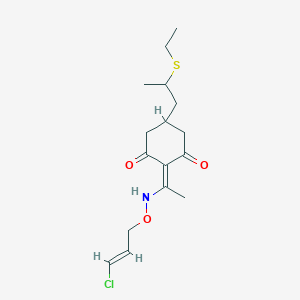
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
